molecular formula C27H40O10 B12425559 Valtrate Hydrine B4

Valtrate Hydrine B4

Cat. No.: B12425559
M. Wt: 524.6 g/mol
InChI Key: NDHTVWHEZTVRJI-HVLDEAOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Valtrate Hydrine B4 is a natural compound known for its antifungal activities. It belongs to the class of terpenoids and iridoids, and is primarily derived from plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Valtrate Hydrine B4 involves the extraction of valepotriates from plant sources such as Valeriana capense. The extraction process typically uses solvents like methylene chloride, followed by separation techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound is not extensively documented. the extraction and purification processes used in laboratory settings can be scaled up for industrial applications. These processes involve the use of large-scale solvent extraction, chromatography, and crystallization techniques to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

Valtrate Hydrine B4 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Valtrate Hydrine B4 has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Valtrate Hydrine B4

Its unique chemical structure allows it to interact with specific molecular targets, making it a valuable compound for scientific research and potential therapeutic use .

Properties

Molecular Formula

C27H40O10

Molecular Weight

524.6 g/mol

IUPAC Name

[(1S,6S,7R,7aS)-4-(acetyloxymethyl)-7-hydroxy-1,6-bis(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-7-yl]methyl 3-methylbutanoate

InChI

InChI=1S/C27H40O10/c1-15(2)8-22(29)35-14-27(32)21(36-23(30)9-16(3)4)11-20-19(12-33-18(7)28)13-34-26(25(20)27)37-24(31)10-17(5)6/h11,13,15-17,21,25-26,32H,8-10,12,14H2,1-7H3/t21-,25+,26-,27+/m0/s1

InChI Key

NDHTVWHEZTVRJI-HVLDEAOBSA-N

Isomeric SMILES

CC(C)CC(=O)OC[C@]1([C@H](C=C2[C@@H]1[C@@H](OC=C2COC(=O)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O

Canonical SMILES

CC(C)CC(=O)OCC1(C(C=C2C1C(OC=C2COC(=O)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O

Origin of Product

United States

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